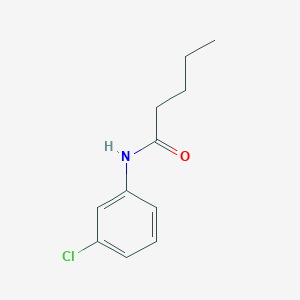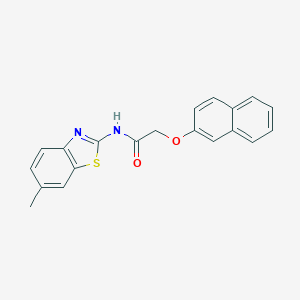![molecular formula C19H17ClN4O2S B291976 N-({[4-(4-chlorophenyl)-1-phenyl-1H-imidazol-2-yl]sulfanyl}acetyl)-N'-methylurea](/img/structure/B291976.png)
N-({[4-(4-chlorophenyl)-1-phenyl-1H-imidazol-2-yl]sulfanyl}acetyl)-N'-methylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-({[4-(4-chlorophenyl)-1-phenyl-1H-imidazol-2-yl]sulfanyl}acetyl)-N'-methylurea, also known as TAK-659, is a small molecule inhibitor that targets the spleen tyrosine kinase (SYK). SYK is a non-receptor tyrosine kinase that plays a crucial role in B-cell receptor signaling and is a potential target for the treatment of B-cell malignancies.
Mechanism of Action
N-({[4-(4-chlorophenyl)-1-phenyl-1H-imidazol-2-yl]sulfanyl}acetyl)-N'-methylurea targets SYK, a non-receptor tyrosine kinase that plays a crucial role in B-cell receptor signaling. Upon binding to the B-cell receptor, SYK is activated and initiates downstream signaling pathways that lead to B-cell proliferation and survival. N-({[4-(4-chlorophenyl)-1-phenyl-1H-imidazol-2-yl]sulfanyl}acetyl)-N'-methylurea inhibits SYK phosphorylation and downstream signaling, leading to apoptosis in B-cell malignancies.
Biochemical and Physiological Effects
N-({[4-(4-chlorophenyl)-1-phenyl-1H-imidazol-2-yl]sulfanyl}acetyl)-N'-methylurea has been shown to have potent antitumor activity in preclinical studies, both as a single agent and in combination with other targeted therapies. N-({[4-(4-chlorophenyl)-1-phenyl-1H-imidazol-2-yl]sulfanyl}acetyl)-N'-methylurea has also demonstrated favorable pharmacokinetic properties, including good oral bioavailability and a long half-life. In clinical trials, N-({[4-(4-chlorophenyl)-1-phenyl-1H-imidazol-2-yl]sulfanyl}acetyl)-N'-methylurea has shown promising results in patients with CLL, MCL, and DLBCL, with manageable toxicity profiles.
Advantages and Limitations for Lab Experiments
N-({[4-(4-chlorophenyl)-1-phenyl-1H-imidazol-2-yl]sulfanyl}acetyl)-N'-methylurea has several advantages for lab experiments, including its potency and selectivity for SYK, as well as its favorable pharmacokinetic properties. However, N-({[4-(4-chlorophenyl)-1-phenyl-1H-imidazol-2-yl]sulfanyl}acetyl)-N'-methylurea has some limitations, including its potential for off-target effects and the need for careful dosing to avoid toxicity.
Future Directions
There are several future directions for the development of N-({[4-(4-chlorophenyl)-1-phenyl-1H-imidazol-2-yl]sulfanyl}acetyl)-N'-methylurea and other SYK inhibitors. One area of research is the identification of biomarkers that can predict response to SYK inhibition. Another area of research is the development of combination therapies that can enhance the efficacy of SYK inhibitors. Additionally, there is ongoing research into the potential use of SYK inhibitors in other diseases, such as autoimmune disorders and inflammatory diseases.
Synthesis Methods
The synthesis of N-({[4-(4-chlorophenyl)-1-phenyl-1H-imidazol-2-yl]sulfanyl}acetyl)-N'-methylurea involves a multi-step process that begins with the reaction of 4-chlorophenylhydrazine with 2-phenyl-2-(thiophen-2-yl)acetonitrile to form 4-(4-chlorophenyl)-1-phenyl-1H-imidazole-2-thiol. This intermediate is then reacted with chloroacetic acid to form N-({[4-(4-chlorophenyl)-1-phenyl-1H-imidazol-2-yl]sulfanyl}acetic acid), which is then converted to N-({[4-(4-chlorophenyl)-1-phenyl-1H-imidazol-2-yl]sulfanyl}acetyl)-N'-methylurea by reaction with methyl isocyanate.
Scientific Research Applications
N-({[4-(4-chlorophenyl)-1-phenyl-1H-imidazol-2-yl]sulfanyl}acetyl)-N'-methylurea has been extensively studied for its potential use in the treatment of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In preclinical studies, N-({[4-(4-chlorophenyl)-1-phenyl-1H-imidazol-2-yl]sulfanyl}acetyl)-N'-methylurea has been shown to inhibit B-cell receptor signaling and induce apoptosis in B-cell malignancies. N-({[4-(4-chlorophenyl)-1-phenyl-1H-imidazol-2-yl]sulfanyl}acetyl)-N'-methylurea has also demonstrated synergistic effects when used in combination with other targeted therapies, such as venetoclax and ibrutinib.
properties
Molecular Formula |
C19H17ClN4O2S |
|---|---|
Molecular Weight |
400.9 g/mol |
IUPAC Name |
2-[4-(4-chlorophenyl)-1-phenylimidazol-2-yl]sulfanyl-N-(methylcarbamoyl)acetamide |
InChI |
InChI=1S/C19H17ClN4O2S/c1-21-18(26)23-17(25)12-27-19-22-16(13-7-9-14(20)10-8-13)11-24(19)15-5-3-2-4-6-15/h2-11H,12H2,1H3,(H2,21,23,25,26) |
InChI Key |
AENBKHALUBTKNM-UHFFFAOYSA-N |
SMILES |
CNC(=O)NC(=O)CSC1=NC(=CN1C2=CC=CC=C2)C3=CC=C(C=C3)Cl |
Canonical SMILES |
CNC(=O)NC(=O)CSC1=NC(=CN1C2=CC=CC=C2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















